
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol is a chemical compound with the molecular formula C10H20O3 It is a cyclohexanol derivative with a hydroxyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclohexanone derivative with a suitable reagent to introduce the hydroxyl and methyl groups. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, and can result in higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Substitution reactions can occur with halogens, such as chlorine or bromine, in the presence of a suitable catalyst, leading to the formation of halogenated derivatives.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5R)-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)cyclohexan-1-ol
- (2S)-2-[(1S,2R,5R)-2-[(2E,6E)-8-[(tert-butyldimethylsilyl)oxy]-3,7-dimethylocta-2,6-dien-1-yl]-5-(2-hydroxypropan-2-yl)-2-methylcyclopentyl]-2-hydroxyacetonitrile
Uniqueness
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9?/m1/s1 |
InChI Key |
OMDMTHRBGUBUCO-VEDVMXKPSA-N |
SMILES |
CC1=CCC(CC1O)C(C)(C)O |
Isomeric SMILES |
CC1=CC[C@H](CC1O)C(C)(C)O |
Canonical SMILES |
CC1=CCC(CC1O)C(C)(C)O |
Synonyms |
1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol 1-methyl-alpha-hydroxyisopropylcyclohexenol-6 Sobrepin sobrerol sobrerol, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





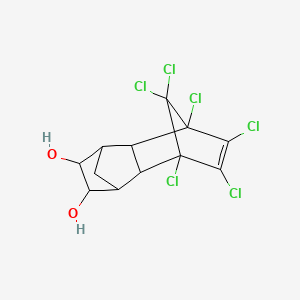



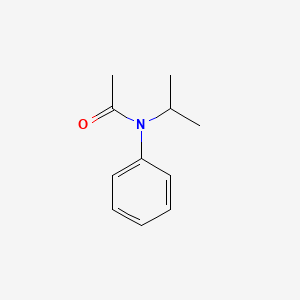

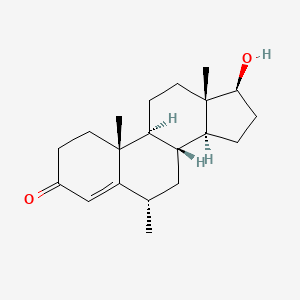
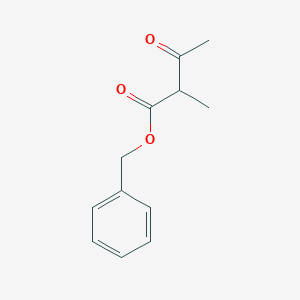
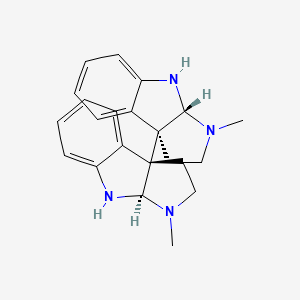

![3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)
